molecular formula C5H3BrFNO3S B11942976 5-Bromopyridin-3-ylfluoranesulfonate

5-Bromopyridin-3-ylfluoranesulfonate

Cat. No.: B11942976
M. Wt: 256.05 g/mol
InChI Key: IHWCTZMNZKFQSI-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 5-Bromopyridin-3-ylfluoranesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Bromopyridin-3-ylfluoranesulfonate involves its reactivity in cross-coupling reactions. The fluorosulfate functionality provides distinct reactivity, allowing for selective Suzuki-Miyaura couplings . The compound acts as an electrophile, reacting with nucleophiles to form new carbon-carbon bonds. This reactivity is facilitated by palladium catalysts, which play a crucial role in the reaction mechanism .

Comparison with Similar Compounds

Uniqueness: 5-Bromopyridin-3-ylfluoranesulfonate is unique due to its distinct reactivity in Suzuki-Miyaura cross-coupling reactions. The fluorosulfate functionality provides a strong potential for selective couplings, making it a valuable building block in organic synthesis .

Properties

Molecular Formula

C5H3BrFNO3S

Molecular Weight

256.05 g/mol

IUPAC Name

3-bromo-5-fluorosulfonyloxypyridine

InChI

InChI=1S/C5H3BrFNO3S/c6-4-1-5(3-8-2-4)11-12(7,9)10/h1-3H

InChI Key

IHWCTZMNZKFQSI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)OS(=O)(=O)F

Origin of Product

United States

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